N-(4-methoxyphenethyl)-1-(2-pyrimidinyl)-3-piperidinecarboxamide
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Overview
Description
N-(4-methoxyphenethyl)-1-(2-pyrimidinyl)-3-piperidinecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a pyrimidine moiety, and a methoxyphenethyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenethyl)-1-(2-pyrimidinyl)-3-piperidinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyrimidine Moiety: The pyrimidine group is often introduced via a nucleophilic substitution reaction.
Attachment of the Methoxyphenethyl Group: This step usually involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the methoxyphenethyl group to the piperidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenethyl)-1-(2-pyrimidinyl)-3-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(4-methoxyphenethyl)-1-(2-pyrimidinyl)-3-piperidinecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenethyl)-1-(2-pyrimidinyl)-3-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(4-methoxyphenethyl)-1-(2-pyrimidinyl)-3-piperidinecarboxamide can be compared with other similar compounds, such as:
N-(4-methoxyphenethyl)-1-(2-pyridinyl)-3-piperidinecarboxamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
N-(4-methoxyphenethyl)-1-(2-thiazolyl)-3-piperidinecarboxamide: Contains a thiazole ring instead of a pyrimidine ring.
N-(4-methoxyphenethyl)-1-(2-imidazolyl)-3-piperidinecarboxamide: Features an imidazole ring in place of the pyrimidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
605624-31-5 |
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Molecular Formula |
C19H24N4O2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-1-pyrimidin-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C19H24N4O2/c1-25-17-7-5-15(6-8-17)9-12-20-18(24)16-4-2-13-23(14-16)19-21-10-3-11-22-19/h3,5-8,10-11,16H,2,4,9,12-14H2,1H3,(H,20,24) |
InChI Key |
KLGWPVNEZUVZPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2CCCN(C2)C3=NC=CC=N3 |
solubility |
49 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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